Cardionogen 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cardiotonic steroids, which may share properties with Cardionogen 2, involves complex chemical processes. For instance, a study highlights a Cu(II)-catalyzed diastereoselective Michael/aldol cascade approach for the concise total syntheses of various cardiotonic steroids, including ouabagenin and sarmentogenin, among others (Khatri et al., 2019). This method enables the exploration of structure-activity relationships through the synthesis of both natural and synthetic steroids.

Wissenschaftliche Forschungsanwendungen

Modulation der Kardiogenese

Cardionogen-2 ist ein biphasischer Modulator der Kardiogenese {svg_1} {svg_2}. Es wurde festgestellt, dass es die Größe des embryonalen Zebrafischherzens durch die Förderung der Kardiomyozytenbildung vergrößert {svg_3} {svg_4}.

Differenzierung von murinen ES-Zellen

Es wurde gezeigt, dass Cardionogen-2 murine ES-Zellen zur Differenzierung in schlagende Kardiomyozyten anregt {svg_5} {svg_6}. Diese Anwendung ist besonders wichtig im Bereich der regenerativen Medizin, wo es das Ziel ist, geschädigtes Gewebe oder Organe zu reparieren oder zu ersetzen.

Hemmung der Wnt/b-catenin-abhängigen Transkriptionsaktivität

Cardionogen-2 hemmt offenbar die Wnt/b-catenin-abhängige Transkriptionsaktivität {svg_7} {svg_8}. Der Wnt/b-catenin-Signalweg ist entscheidend für Zellproliferation, -differenzierung und -migration, und seine Dysregulation ist mit verschiedenen Krankheiten, einschließlich Krebs, verbunden.

Entwicklung des embryonalen Zebrafischherzens

Die Behandlung von Zebrafisch-Embryonen mit Cardionogen-2 vergrößerte sowohl den Vorhof als auch die Kammer signifikant, ohne offensichtliche Defekte der embryonalen Morphologie oder anderer Organentwicklungen zu verursachen {svg_9}.

Kardiale Optogenetik

Obwohl in den Suchergebnissen nicht direkt erwähnt, könnte das Gebiet der kardialen Optogenetik möglicherweise von der Verwendung von Cardionogen-2 profitieren {svg_10}. Die Optogenetik verwendet lichtempfindliche Proteine, um biologische Funktionen auf hochpräzise, räumlich-zeitliche Weise zu kontrollieren und zu überwachen {svg_11}. Angesichts der Auswirkungen von Cardionogen-2 auf die Kardiomyozytenbildung und -differenzierung könnte es möglicherweise in Verbindung mit optogenetischen Techniken verwendet werden, um die Herzfunktion zu untersuchen und zu manipulieren.

Wirkmechanismus

Target of Action

Cardionogen 2 primarily targets cardiac progenitor cells . These cells are essential for heart development and function. They have the ability to differentiate into various types of cells that make up the heart, including cardiomyocytes, which are the muscle cells responsible for the contractile function of the heart .

Mode of Action

This compound interacts with its targets, the cardiac progenitor cells, by modulating the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. This compound inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells and zebrafish embryos . This inhibition of the Wnt signaling pathway results in the promotion of cardiogenesis during and after gastrulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting this pathway, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes . This results in myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of this compound is the inhibition of Wnt/β-catenin-dependent transcription . On a cellular level, this results in the expansion of cardiac progenitor cells and an increase in the number of cardiomyocytes . This leads to myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Additionally, the biological environment, including the presence of other cells and signaling molecules, can influence how this compound interacts with its targets .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cardionogen 2 interacts with various biomolecules in the process of promoting cardiomyocyte formation. It is known to inhibit Wnt/b-catenin dependent transcriptional activity . This interaction with the Wnt/b-catenin pathway suggests that this compound may interact with proteins involved in this pathway, such as β-catenin .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in heart development. In zebrafish embryos, treatment with this compound significantly enlarged both the atrium and ventricle, without causing apparent defects of embryonic morphology or other organ development . In murine ES cells, this compound promotes differentiation into beating cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt/b-catenin pathway. By inhibiting Wnt/b-catenin dependent transcriptional activity, this compound affects gene expression and promotes the formation of cardiomyocytes .

Temporal Effects in Laboratory Settings

Given its role in promoting cardiomyocyte formation, it is likely that its effects would be observed over the course of heart development in zebrafish embryos and murine ES cells .

Metabolic Pathways

Given its interaction with the Wnt/b-catenin pathway, it is likely involved in pathways related to Wnt signaling .

Eigenschaften

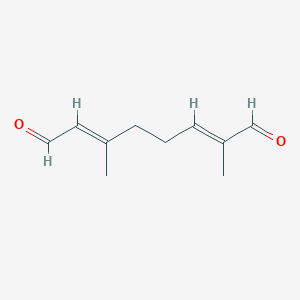

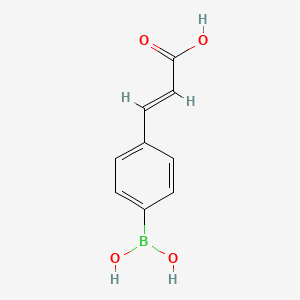

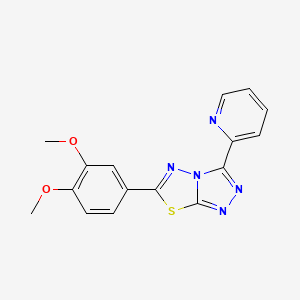

IUPAC Name |

6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRLQUBVOVSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

578755-52-9 |

Source

|

| Record name | 578755-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.